molecular formula C9H13NO3 B8819858 O-Methyl norepinephrine CAS No. 1932110-67-2

O-Methyl norepinephrine

Cat. No.: B8819858
CAS No.: 1932110-67-2
M. Wt: 183.20 g/mol
InChI Key: LNPKPYXTDNJNAQ-VIFPVBQESA-N
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Description

O-Methyl norepinephrine (normetanephrine) is a primary metabolite of norepinephrine (NE), formed via catechol-O-methyl transferase (COMT)-mediated O-methylation of the 3-hydroxy group on the catechol ring . This enzymatic modification inactivates NE, converting it into a compound with minimal adrenergic receptor activity. Normetanephrine is subsequently conjugated or deaminated to form 3-methoxy-4-hydroxymandelic acid (VMA), a terminal metabolite excreted in urine . The O-methylation process is critical for regulating catecholamine bioavailability, as demonstrated by studies showing that COMT inhibitors like pyrogallol prolong the pressor effects of epinephrine but have weaker effects on NE .

Properties

CAS No.

1932110-67-2

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m0/s1

InChI Key

LNPKPYXTDNJNAQ-VIFPVBQESA-N

Isomeric SMILES

CO[C@@H](CN)C1=CC(=C(C=C1)O)O

Canonical SMILES

COC(CN)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic O-Methylation via COMT

Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine, forming O-methyl norepinephrine (normetanephrine) and S-adenosylhomocysteine. This reaction predominantly occurs in the liver and kidneys .

Reaction Enzyme Cofactors Products References
Norepinephrine + SAM → this compound + SAHCOMTMg²⁺Normetanephrine, SAH
  • Kinetics : COMT exhibits a Km of ~230 μM for norepinephrine and a Vmax of ~12 nmol/min/mg protein in hepatic tissues .

  • Inhibition : Tolcapone and entacapone competitively inhibit COMT, reducing normetanephrine synthesis .

Degradation via Monoamine Oxidase (MAO)

This compound undergoes deamination by MAO-A/MAO-B to form 3-methoxy-4-hydroxyphenylglycol (MHPG), a major urinary metabolite .

Reaction Enzyme Cofactors Products References
This compound + H₂O + O₂ → MHPG + NH₃ + H₂O₂MAO-A/MAO-BFADMHPG, Ammonia, H₂O₂
  • Tissue Specificity : MAO-A dominates in neuronal tissues, while MAO-B is prevalent in glial cells .

Autoxidation and Cyclization

Under oxidative conditions, this compound undergoes autoxidation, forming quinone intermediates that cyclize via intramolecular Michael addition. This process is pH-dependent and generates neurotoxic metabolites implicated in neurodegenerative diseases .

Condition Intermediate Product Rate Constant (k) References
pH 7.4, 37°Co-QuinoneCyclized aminochrome1.2 × 10⁻³ s⁻¹
pH 5.0, 37°CProtonated o-QuinoneCyclized leucoaminochrome3.8 × 10⁻⁴ s⁻¹
  • Mechanism : At physiological pH, unprotonated o-quinones react via nucleophilic attack by the side-chain amine, while protonated quinones follow a concerted cyclization pathway .

From Methyldopa

Alpha-methyldopa is decarboxylated to alpha-methyldopamine, which is β-hydroxylated to form alpha-methylnorepinephrine (a structural analog of this compound) .

Step Reaction Enzyme References
1Methyldopa → Alpha-methyldopamineDOPA decarboxylase
2Alpha-methyldopamine → Alpha-methylnorepinephrineDopamine β-hydroxylase
  • Pharmacological Relevance : Alpha-methylnorepinephrine acts as a "false neurotransmitter" with 60–15,000× lower vasoconstrictor potency than norepinephrine .

Structural and Thermodynamic Data

  • Molecular Formula : C₉H₁₃NO₃ .

  • pKa : 8.64 (amine group), 9.63 (phenolic hydroxyl) .

  • Solubility : 14.6 mg/mL in water; sparingly soluble in ethanol .

Property Value References
Melting Point216–218°C (decomp.)
LogP (Partition Coefficient)-0.77
Polar Surface Area86.71 Ų

Analytical Detection

  • Chromatography : Reverse-phase HPLC with electrochemical detection (LOD: 0.1 ng/mL) .

  • Mass Spectrometry : ESI-MS m/z 184.1 [M+H]⁺; CCS 141.08 Ų (predicted) .

Comparison with Similar Compounds

Catecholamine Metabolites

Compound Structure Activity/Function Metabolic Pathway Key Findings References
Norepinephrine Catechol (3,4-dihydroxy) α/β-adrenergic receptor agonist COMT → normetanephrine; MAO Active neurotransmitter
Normetanephrine 3-O-methyl Inactive metabolite Glucuronidation; MAO → VMA No receptor affinity
Metanephrine 3-O-methyl epinephrine Inactive metabolite Similar to normetanephrine Prolonged by COMT inhibitors
3,5-Dihydroxy-4-Methoxyphenethylamine 4-O-methyl, 3,5-dihydroxy NE-releasing agent β-hydroxylation → active analog Releases stored NE in heart
  • Key Insight: O-methylation at the 3-position (normetanephrine) abolishes adrenergic activity, while methylation at the 4-position (3,5-dihydroxy-4-methoxyphenethylamine) retains NE-releasing properties, highlighting positional specificity .

Functional and Pharmacological Comparisons

Receptor Interaction and Activity

  • Normetanephrine: Lacks agonist activity at α/β-adrenergic receptors due to loss of catechol hydroxyl groups required for binding .
  • 3,5-Dihydroxy-4-Methoxyphenethylamine: Unlike normetanephrine, this derivative releases NE from cardiac stores by displacing synaptic vesicles, with an ED50 comparable to tyramine . Cocaine and bretylium (uptake inhibitors) partially block this effect, suggesting dual mechanisms of action .

Metabolic Pathways

  • COMT vs. MAO Dominance: In peripheral tissues, NE is predominantly metabolized by COMT to normetanephrine . In the brain, MAO is the primary pathway for NE degradation, with COMT playing a minor role .

Therapeutic Implications

  • O-Methylated Pro-Drugs : Compounds like 3,5-dihydroxy-4-methoxyphenethylamine may serve as NE-releasing agents in conditions requiring sympathetic activation .

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